

4-Bromobenzyl alcohol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromobenzyl alcohol

Cat. No.: B151685

[Get Quote](#)

An In-depth Technical Guide to the Spectral Data of **4-Bromobenzyl Alcohol**

Introduction

4-Bromobenzyl alcohol (C_7H_7BrO , CAS No: 873-75-6) is a substituted aromatic alcohol widely utilized in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals and other fine chemicals.^[1] Its structural elucidation and purity assessment are critically dependent on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectral data for **4-bromobenzyl alcohol**, complete with experimental protocols and data interpretation, tailored for researchers and professionals in the field of drug development and chemical sciences.

Spectroscopic Data Summary

The following sections present the key spectral data for **4-bromobenzyl alcohol** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45	Doublet	2H	Ar-H (ortho to CH ₂ OH)
~7.25	Doublet	2H	Ar-H (ortho to Br)
~4.65	Singlet	2H	-CH ₂ OH
~2.0 (variable)	Singlet (broad)	1H	-CH ₂ OH

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[\[2\]](#)[\[3\]](#)

¹³C NMR Spectral Data

The carbon-13 NMR spectrum details the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~140.5	Ar-C-CH ₂ OH
~131.5	Ar-CH (ortho to Br)
~128.8	Ar-CH (ortho to CH ₂ OH)
~121.5	Ar-C-Br
~64.7	-CH ₂ OH

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[\[6\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch (alcohol)
~3000-3100	Medium	C-H stretch (aromatic)
~2850-2950	Medium	C-H stretch (aliphatic CH ₂)
~1595, 1485	Strong	C=C stretch (aromatic ring)
~1010	Strong	C-O stretch (primary alcohol)
~820	Strong	C-H bend (para-substituted aromatic)
~500-600	Medium	C-Br stretch

Data sourced from NIST Chemistry WebBook and other spectral databases.[\[7\]](#)[\[8\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[9\]](#) The molecular weight of **4-bromobenzyl alcohol** is approximately 187.03 g/mol .[\[8\]](#)[\[10\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
188 / 186	~71 / ~73	Molecular Ion Peak [M] ⁺ (presence of Br isotopes)
107	100	[M - Br] ⁺
79 / 81	~95 / ~3	[Br] ⁺
77	~34	[C ₆ H ₅] ⁺ (loss of CH ₂ OH and Br)

Ionization Method: Electron Ionization (EI). Data sourced from NIST and PubChem.[\[5\]](#)[\[10\]](#)[\[11\]](#)
The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

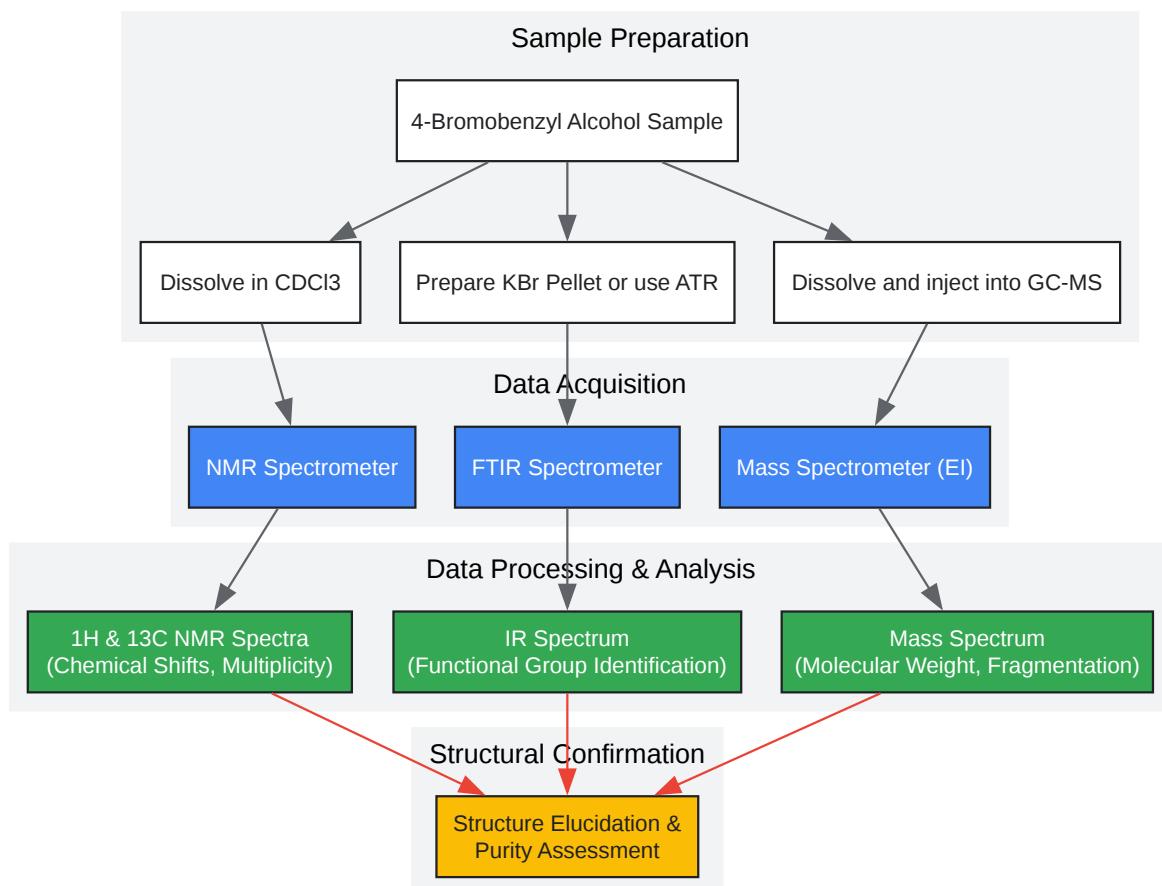
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-bromobenzyl alcohol** in ~0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[\[12\]](#)
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans will be required compared to ^1H NMR (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of finely ground **4-bromobenzyl alcohol** with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[\[5\]](#)
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[\[13\]](#) This method requires minimal sample preparation.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[14]
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).[15]
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.


Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **4-bromobenzyl alcohol** (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.[5]
- Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.[16] In EI, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[16]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using the described spectroscopic methods.

Workflow for Spectroscopic Analysis of 4-Bromobenzyl Alcohol

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-溴苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Bromobenzyl alcohol(873-75-6) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromobenzyl alcohol(873-75-6) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 4-Bromobenzyl alcohol(873-75-6) IR Spectrum [m.chemicalbook.com]
- 8. Benzenemethanol, 4-bromo- [webbook.nist.gov]
- 9. fiveable.me [fiveable.me]
- 10. Benzenemethanol, 4-bromo- [webbook.nist.gov]
- 11. 4-Bromobenzyl alcohol(873-75-6) MS spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [4-Bromobenzyl alcohol spectral data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151685#4-bromobenzyl-alcohol-spectral-data-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com